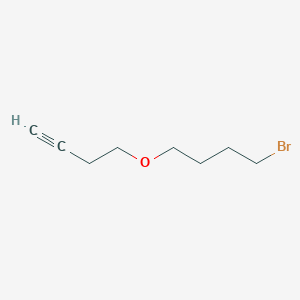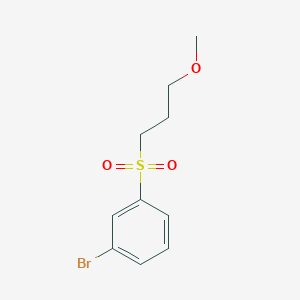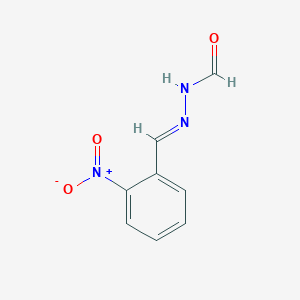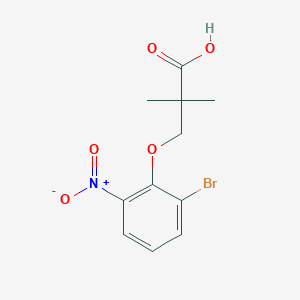![molecular formula C13H17ClN2 B12080332 1-[(4-Ethenylphenyl)methyl]-3-methyl-2,3-dihydro-1H-imidazol-1-ium chloride CAS No. 748795-22-4](/img/structure/B12080332.png)
1-[(4-Ethenylphenyl)methyl]-3-methyl-2,3-dihydro-1H-imidazol-1-ium chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1H-Imidazolium, 1-[(4-ethenylphenyl)methyl]-3-methyl-, chloride is a compound belonging to the imidazolium family. Imidazolium compounds are known for their diverse applications in various fields, including chemistry, biology, and industry. This particular compound features a unique structure with an ethenylphenyl group, making it a subject of interest for researchers.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1H-Imidazolium, 1-[(4-ethenylphenyl)methyl]-3-methyl-, chloride typically involves the reaction of 1-methylimidazole with 4-vinylbenzyl chloride under controlled conditions. The reaction is usually carried out in an organic solvent such as acetonitrile or dichloromethane, with the temperature maintained between 25-50°C. The reaction mixture is stirred for several hours until the desired product is formed.
Industrial Production Methods: On an industrial scale, the production of this compound follows similar synthetic routes but with optimized reaction conditions to ensure higher yields and purity. The process involves large-scale reactors, precise temperature control, and efficient purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions: 1H-Imidazolium, 1-[(4-ethenylphenyl)methyl]-3-methyl-, chloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: The chloride ion can be substituted with other nucleophiles like hydroxide or acetate ions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in an aqueous medium at room temperature.
Reduction: Sodium borohydride in methanol at 0-25°C.
Substitution: Sodium hydroxide in water at room temperature.
Major Products:
Oxidation: Formation of corresponding imidazolium oxides.
Reduction: Formation of reduced imidazolium derivatives.
Substitution: Formation of imidazolium hydroxide or acetate.
Aplicaciones Científicas De Investigación
1H-Imidazolium, 1-[(4-ethenylphenyl)methyl]-3-methyl-, chloride has a wide range of applications in scientific research:
Chemistry: Used as a catalyst in various organic reactions, including polymerization and cross-coupling reactions.
Biology: Investigated for its antimicrobial properties and potential use in drug delivery systems.
Medicine: Explored for its potential as an anticancer agent due to its ability to interact with DNA.
Industry: Utilized in the production of ionic liquids, which are used as solvents and electrolytes in batteries and other electrochemical applications.
Mecanismo De Acción
The mechanism of action of 1H-Imidazolium, 1-[(4-ethenylphenyl)methyl]-3-methyl-, chloride involves its interaction with molecular targets such as enzymes and DNA. The compound can bind to the active sites of enzymes, inhibiting their activity. In the case of DNA, it can intercalate between the base pairs, disrupting the DNA structure and function. These interactions lead to various biological effects, including antimicrobial and anticancer activities.
Comparación Con Compuestos Similares
- 1H-Imidazolium, 1-methyl-3-phenyl-, chloride
- 1H-Imidazolium, 1-[(4-methylphenyl)methyl]-3-methyl-, chloride
- 1H-Imidazolium, 1-[(4-ethylphenyl)methyl]-3-methyl-, chloride
Comparison: 1H-Imidazolium, 1-[(4-ethenylphenyl)methyl]-3-methyl-, chloride stands out due to its unique ethenylphenyl group, which imparts distinct chemical and biological properties. Compared to its analogs, this compound exhibits enhanced reactivity in polymerization reactions and greater efficacy in antimicrobial applications. Its unique structure also allows for more efficient interaction with DNA, making it a promising candidate for anticancer research.
Propiedades
Número CAS |
748795-22-4 |
|---|---|
Fórmula molecular |
C13H17ClN2 |
Peso molecular |
236.74 g/mol |
Nombre IUPAC |
1-[(4-ethenylphenyl)methyl]-3-methyl-1,2-dihydroimidazol-1-ium;chloride |
InChI |
InChI=1S/C13H16N2.ClH/c1-3-12-4-6-13(7-5-12)10-15-9-8-14(2)11-15;/h3-9H,1,10-11H2,2H3;1H |
Clave InChI |
KBRGFKHUFKDZIU-UHFFFAOYSA-N |
SMILES canónico |
CN1C[NH+](C=C1)CC2=CC=C(C=C2)C=C.[Cl-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![Pyrrolo[2,3-b]indol-5-ol, 1,2,3,3a,8,8a-hexahydro-1,3a,8-trimethyl-, (3aS-cis)-](/img/structure/B12080309.png)









